DHAC-thiourea

Übersicht

Beschreibung

DHAC-thiourea is a derivative of thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂. Thiourea is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. This compound is known for its versatility in various chemical reactions and its significant applications in organic synthesis, pharmaceuticals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DHAC-thiourea typically involves the reaction of an appropriate acyl chloride with thiourea. For instance, the reaction of 4-methoxybenzoyl chloride with thiourea in the presence of a base like potassium thiocyanate can yield this compound. The reaction conditions often include solvents such as acetone and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

DHAC-thiourea undergoes various types of chemical reactions, including:

Oxidation: Oxidation of thiourea derivatives can lead to the formation of sulfinic or sulfonic acids.

Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.

Substitution: Nucleophilic substitution reactions are common, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted thiourea derivatives .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antibacterial properties. For instance, a study highlighted the effectiveness of DHAC-thiourea against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, indicating superior potency .

Antioxidant Properties

This compound has also shown promising antioxidant activity. Research indicates that it can scavenge free radicals effectively, with IC50 values comparable to established antioxidants. For example, one study reported an IC50 value of 52 µg/mL against ABTS radicals, showcasing its potential as a natural antioxidant agent .

Anticancer Potential

The anticancer properties of this compound derivatives are noteworthy. Various compounds have been tested against cancer cell lines, yielding IC50 values in the low micromolar range. For instance, certain derivatives demonstrated significant cytotoxicity against pancreatic and breast cancer cells with IC50 values as low as 1.50 µM . This suggests that this compound may target specific molecular pathways involved in cancer progression.

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease. Studies have shown that it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegeneration. The compound exhibited IC50 values ranging from 33.27 to 93.85 nM against AChE, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Organocatalysis

One of the prominent applications of this compound is in organocatalysis, particularly in asymmetric multicomponent reactions (AMCRs). Thiourea-based catalysts have been shown to facilitate complex organic transformations efficiently under mild conditions without the need for metals . The unique double hydrogen bonding capability of thiourea enhances the reactivity of substrates, making it a valuable tool in synthetic organic chemistry.

Green Chemistry

The use of this compound in green chemistry is gaining traction due to its eco-friendly profile. Its application in one-pot reactions minimizes waste and reduces the environmental impact associated with traditional synthetic methods . This aligns with the growing emphasis on sustainable practices in chemical research.

Case Studies

Future Prospects

The future applications of this compound appear promising, particularly in drug development and sustainable chemistry practices. Ongoing research is expected to uncover more therapeutic potentials and synthetic methodologies involving this compound.

Wirkmechanismus

The mechanism of action of DHAC-thiourea involves its ability to form strong hydrogen bonds and coordinate with metal ions. This property makes it an effective ligand in coordination chemistry and a potent inhibitor of various enzymes. The molecular targets and pathways involved include interactions with metal ions and inhibition of enzyme activity through coordination with active site residues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiourea: The parent compound with a similar structure but without the acyl group.

N,N’-disubstituted thioureas: Compounds with various substituents on the nitrogen atoms, exhibiting different chemical and biological properties.

Isothiourea: A tautomeric form of thiourea with a different arrangement of atoms

Uniqueness

DHAC-thiourea is unique due to its specific acyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both synthetic chemistry and pharmaceutical research .

Biologische Aktivität

Introduction

DHAC-thiourea is a derivative of thiourea that has garnered interest due to its diverse biological activities. Thiourea compounds are known for their potential applications in medicinal chemistry, particularly in the development of antibacterial, anticancer, and antioxidant agents. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of dihydroxyacetophenone (DHAC) with thiourea. The resulting compound typically exhibits enhanced biological properties due to the presence of both the thiourea moiety and the aromatic structure from DHAC.

Synthesis Process

- Reagents : Dihydroxyacetophenone and thiourea.

- Method : The synthesis involves heating the two reactants in a suitable solvent under reflux conditions.

- Yield : The yield of this compound can vary based on reaction conditions but is typically around 60-80%.

Antibacterial Activity

This compound has shown promising antibacterial properties against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis.

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| This compound | MRSA | 15 |

| Benzoylthiourea | E. coli | 10 |

| 1,3-Dibenzoylthiourea | S. aureus | 12 |

In silico docking studies have indicated that this compound binds effectively to bacterial enzymes involved in cell wall biosynthesis, suggesting a potential for development as a new antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

Case Study: MCF-7 Breast Cancer Cells

- Method : MCF-7 cells were treated with varying concentrations of this compound.

- Results :

- Significant reduction in cell viability was observed at concentrations above 20 µM.

- Flow cytometry analysis indicated an increase in apoptotic cells in the treated group compared to controls.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 50 |

| 40 | 25 |

These findings suggest that this compound may target specific molecular pathways involved in cancer progression .

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 52 |

The antioxidant activity is attributed to the presence of thiol groups that can donate electrons to free radicals .

Eigenschaften

IUPAC Name |

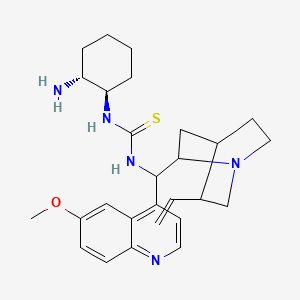

1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N5OS/c1-3-17-16-32-13-11-18(17)14-25(32)26(31-27(34)30-24-7-5-4-6-22(24)28)20-10-12-29-23-9-8-19(33-2)15-21(20)23/h3,8-10,12,15,17-18,22,24-26H,1,4-7,11,13-14,16,28H2,2H3,(H2,30,31,34)/t17?,18?,22-,24-,25?,26?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEJIKCPWWZIFG-WKPPYEDVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5CCCCC5N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)N[C@@H]5CCCC[C@H]5N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N5OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.